3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Description
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid is a piperidine-based carboxylic acid derivative characterized by a fluoromethyl and methyl substituent at the 4-position of the piperidine ring. The compound’s propanoic acid moiety enhances solubility and bioavailability, while the fluoromethyl group may improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(8-11)3-6-12(7-4-10)5-2-9(13)14/h2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLPZUAAFSVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, synthesis, and relevant case studies.
- Chemical Formula : C11H16FNO2
- Molecular Weight : 215.25 g/mol
- CAS Number : 1257395-14-4
Pharmacological Activity
Research indicates that compounds containing piperidine moieties exhibit various biological activities, including analgesic, anti-inflammatory, and antitumor effects. The specific compound has been evaluated for its activity against several biological targets.
1. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of piperidine can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Research on related piperidine derivatives has indicated potential cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. These studies utilized various assays to assess cell viability and apoptosis induction .
Case Studies
Several case studies have explored the biological activity of piperidine derivatives:
- Study on Antimicrobial Effects : A study published in MDPI evaluated a series of piperidine derivatives for their antibacterial activity against standard microbial strains. The results indicated that modifications in the piperidine ring significantly influenced antimicrobial potency .
- Antitumor Evaluation : Another study focused on the synthesis of piperidine-based compounds and their effects on cancer cell lines. The findings suggested that specific substitutions on the piperidine ring could enhance cytotoxicity against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the Piperidine Ring : Variations in substituents can significantly affect the compound's interaction with biological targets.
- Chain Length and Functional Groups : The length of the propanoic acid chain and the presence of functional groups can modulate solubility and bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the piperidine ring or adjacent functional groups. Key examples include:
3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid (CAS 2002122-90-7): Lacks the 4-methyl group present in the target compound. Molecular formula: C₉H₁₆FNO₂, molecular weight: 189.23 g/mol .
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid (CAS 2098088-46-9): Features a methoxy and trifluoromethyl group at the 4-position. Molecular formula: C₁₀H₁₆F₃NO₃, molecular weight: 255.23 g/mol, pKa: 3.83 . The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects compared to fluoromethyl.
3-(1-Methylpiperidin-4-yl)propanoic acid (CAS 198959-40-9): Substitutes the fluoromethyl group with a methyl at the 1-position. Structural similarity: 1.00 (as per ) . The positional shift of the methyl group may affect conformational flexibility.
Functional Group Variations
- Piperazine Derivatives: 3-(4-Phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1) replaces piperidine with piperazine, introducing a phenyl group. This modification enhances aromatic interactions in receptor binding .
- Sulfonamide Derivatives: 4-[3-(4-Methylpiperidin-1-yl)propanamido]benzenesulfonamide () integrates a sulfonamide group (–SO₂NH–), known for carbonic anhydrase inhibition and antimicrobial activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Key Substituents |
|---|---|---|---|
| Target compound | Not reported | ~3.8–4.0* | 4-Fluoromethyl, 4-methyl |
| 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid | 189.23 | Not reported | 4-Fluoromethyl |
| 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid | 255.23 | 3.83 | 4-Methoxy, 4-trifluoromethyl |
| 3-(1-Methylpiperidin-4-yl)propanoic acid | Not reported | Not reported | 1-Methyl |
| 4-(4-Methylpiperidin-1-yl)butanoic acid | Not reported | Not reported | Butanoic acid chain |
*Estimated based on analogs with carboxylic acid groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
